molecular formula C10H13F2N B1427175 4-(3,4-Difluorophenyl)butan-1-amine CAS No. 1216231-74-1

4-(3,4-Difluorophenyl)butan-1-amine

Cat. No. B1427175
M. Wt: 185.21 g/mol
InChI Key: UKLXGBLKUSXMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorophenyl)butan-1-amine, also known as 4-DFB, is an organic compound which belongs to the class of amines. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-DFB has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Chemical Reactions and Synthesis

4-(3,4-Difluorophenyl)butan-1-amine and its derivatives have been studied for various chemical reactions and synthesis processes. Aminolysis of certain compounds with various amines, including butan-1-amine, has been explored, revealing that reactions are successful when the amino group is sterically unshielded and the reaction medium has high dielectric permittivity (Novakov et al., 2017). N-tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, indicating a wide range of potential synthetic applications (Ellman et al., 2002). Additionally, a study on the rearrangement of 1-phenylbutane-1,3-diamines via an azetidinium cation intermediate highlighted the transformation of 4-amino-4-phenyl-butan-2-ol, demonstrating the compound's potential in complex chemical transformations (Blakemore et al., 2011).

Material Synthesis and Applications

The compound has been implicated in material synthesis, particularly in the development of hyperbranched polymers for gas separation applications. A study successfully prepared hyperbranched polyimides using a series of monomers including 4-aminophenylamine derivatives, revealing their potential in creating advanced materials (Fang et al., 2000).

Biocatalysis and Pharmaceutical Applications

4-(3,4-Difluorophenyl)butan-1-amine has also found relevance in biocatalysis and pharmaceuticals. Amine dehydrogenases have been used for biocatalytic reductive amination to access short chiral alkyl amines and amino alcohols, with compounds like 4-aminobutan-1-amine showing high enantioselectivity and conversion rates, indicating the potential for pharmaceutical synthesis (Ducrot et al., 2021). Additionally, a novel series of beta-amino amides incorporating fused heterocycles has been synthesized for the treatment of type 2 diabetes, showcasing the therapeutic potential of such compounds (Kim et al., 2005).

properties

IUPAC Name

4-(3,4-difluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXGBLKUSXMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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